Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI)
Description
Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-nitrophenylsulfonyl group
Properties
IUPAC Name |
2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-22(24)14-5-7-15(8-6-14)27(25,26)21-11-9-13(10-12-21)18-19-16-3-1-2-4-17(16)20-18/h1-8,13H,9-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXUMCLNCBLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzimidazole core. The final step involves the sulfonylation of the piperidine ring with 4-nitrobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The 4-nitrophenylsulfonyl group is hydrolytically stable under physiological conditions but can undergo nucleophilic substitution or reduction:
Hydrolysis
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Acidic Conditions : The sulfonamide bond may cleave via acid-catalyzed hydrolysis, yielding 4-nitrobenzenesulfonic acid and the corresponding piperidine-benzimidazole amine .
-
Basic Conditions : Base-mediated hydrolysis is less common due to the electron-withdrawing nitro group destabilizing the transition state .
Reduction of Nitro Group
The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or electrochemical methods, producing 4-aminophenylsulfonyl-piperidine derivatives (see Table 1) . This reduction is critical for prodrug activation in antimicrobial agents .
Table 1: Reduction Potential of Nitro Group in Analogous Compounds
| Compound | Reduction Potential (mV vs. Ag/AgCl) | Product |
|---|---|---|
| 4-Nitrophenylsulfonyl | -500 to -600 | 4-Aminophenylsulfonyl |
| Metronidazole (Control) | -500 | Hydroxylamine intermediate |
Benzimidazole Reactivity
The benzimidazole ring participates in:
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Electrophilic Substitution : Nitration or halogenation at the 5- or 6-position under strong acidic conditions.
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Coordination Chemistry : The N-heterocycle acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that alter solubility and bioactivity .
Piperidine Ring Modifications
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N-Alkylation : The piperidine nitrogen reacts with alkyl halides or epoxides to form quaternary ammonium salts, enhancing water solubility .
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Oxidation : MCPBA (meta-chloroperbenzoic acid) oxidizes the piperidine ring to an N-oxide, altering electronic properties .
Computational Insights
DFT studies on related sulfonylated piperidines reveal:
Scientific Research Applications
Antibacterial Applications
Research indicates that compounds with piperidine and benzimidazole structures exhibit notable antibacterial properties. For instance, a series of synthesized piperidine derivatives showed moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group in these compounds enhances their antibacterial efficacy by inhibiting bacterial growth through mechanisms such as enzyme inhibition.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that piperidine derivatives can serve as effective agents against several cancer cell lines. The incorporation of benzimidazole moieties is particularly beneficial due to their ability to interact with DNA and inhibit cell proliferation . For example, novel substituted benzamides derived from similar structures were shown to possess significant cytotoxic activity against human cancer cells .
Enzyme Inhibition
Piperidine derivatives have been recognized for their role as enzyme inhibitors, specifically targeting acetylcholinesterase and urease. Inhibitors of acetylcholinesterase are critical in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections and certain types of kidney stones . The sulfonamide functionality enhances the binding affinity of these compounds to the respective enzymes.
Case Studies
-
Antibacterial Screening :
A study synthesized various piperidine derivatives and assessed their antibacterial activity against multiple strains. Results indicated that certain compounds exhibited IC50 values comparable to established antibiotics, highlighting their potential as new antibacterial agents . -
Anticancer Activity :
Research focused on the synthesis of piperidine-based compounds revealed promising results in inhibiting cancer cell lines such as breast and colon cancer. The mechanisms of action included inducing apoptosis and disrupting cellular signaling pathways . -
Enzyme Inhibition Studies :
A series of benzimidazole-piperidine derivatives were tested for their inhibitory effects on acetylcholinesterase and urease enzymes. The findings suggested that these compounds could be developed into therapeutic agents for neurodegenerative diseases and urinary disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group is crucial for its binding affinity and specificity, while the benzimidazole core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-indole
- 2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1H-pyrrole
Uniqueness
Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core differentiates it from similar compounds with indole or pyrrole cores, providing unique binding characteristics and reactivity .
Biological Activity
Piperidine derivatives, particularly those incorporating a benzimidazole moiety, have garnered attention for their diverse biological activities. The compound Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) is notable for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The structural formula of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI) can be represented as follows:
Key Structural Features
- Piperidine Ring : A six-membered ring that contributes to the compound's pharmacological properties.
- Benzimidazole Moiety : Known for its role in various biological activities, particularly in inhibiting specific enzymes.
- Nitrophenylsulfonyl Group : Enhances the compound's reactivity and potential interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- exhibit significant anticancer effects. For instance, studies have shown that these derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Case Study: Inhibition of NLRP3 Inflammasome
A study highlighted that certain benzimidazole derivatives could inhibit the NLRP3 inflammasome, a crucial component in inflammatory responses linked to cancer progression. Compounds derived from piperidine structures demonstrated a concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated human macrophages, suggesting their potential as anti-inflammatory agents in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of Piperidine derivatives have been widely studied. In vitro evaluations have shown that these compounds possess moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that piperidine derivatives could serve as potential candidates for developing new antibiotics .
Enzyme Inhibition
Piperidine compounds have also been investigated for their enzyme inhibitory activities. Notably, they exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Piperidine Derivative 1 | AChE | 0.63 ± 0.001 |
| Piperidine Derivative 2 | Urease | 2.14 ± 0.003 |
These results indicate that such compounds may be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
Mechanistic Insights
The biological activity of Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- is attributed to its ability to interact with various biological targets:
- Protein-Ligand Binding : Computational simulations suggest specific binding sites on target proteins, enhancing the understanding of how these compounds exert their effects.
- Signal Pathway Modulation : The inhibition of key enzymes involved in inflammatory pathways further supports their therapeutic potential.
Q & A
Q. What synthetic methodologies are recommended for preparing Piperidine, 4-(1H-benzimidazol-2-yl)-1-[(4-nitrophenyl)sulfonyl]- (9CI), and how do reaction parameters influence yield?
Methodological Answer: The synthesis of sulfonamide-functionalized piperidine derivatives typically involves multi-step protocols, including:
- Sulfonylation : Reacting a piperidine precursor with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to introduce the sulfonyl group.
- Benzimidazole Coupling : Utilizing palladium-catalyzed cross-coupling (e.g., Heck–Matsuda desymmetrization) or nucleophilic substitution to attach the benzimidazole moiety. For example, similar compounds achieved 48–84% yields using chiral catalysts and optimized temperatures (25–80°C) .
- Critical Parameters :
- Solvent choice (e.g., THF for polar intermediates, DCM for sulfonylation).
- Catalyst loading (e.g., 5–10 mol% Pd(OAc)₂ for coupling reactions).
- Temperature control to avoid decomposition of the nitro group.
Q. How should researchers characterize this compound using spectroscopic techniques, and what are common pitfalls in data interpretation?
Methodological Answer: Key characterization steps include:
- NMR Spectroscopy :
- ¹H NMR : Identify piperidine protons (δ 1.5–3.5 ppm) and benzimidazole aromatic signals (δ 7.2–8.5 ppm). Overlapping signals (e.g., sulfonyl-adjacent protons) may require 2D NMR (COSY, HSQC) for resolution .
- ¹³C NMR : The 4-nitrophenylsulfonyl group shows carbons at δ 125–150 ppm (aromatic) and δ 55–60 ppm (sulfonyl-linked quaternary carbon) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 415.05689 for a related compound) with <5 ppm error .
- Pitfalls :
- Solvent impurities masking key signals.
- Dynamic proton exchange in piperidine leading to broadened peaks.
Advanced Research Questions
Q. How can computational methods like DFT resolve electronic effects of the 4-nitrophenylsulfonyl group on reactivity?
Methodological Answer: Density Functional Theory (DFT) calculations can model:
- Electron-Withdrawing Effects : The nitro group reduces electron density on the sulfonyl moiety, enhancing electrophilicity.
- Reactivity Predictions : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, studies on 2-(4-chlorophenyl)benzimidazole used DFT to correlate THz spectral data with charge distribution .
- Applications :
- Predict regioselectivity in substitution reactions.
- Optimize catalyst design for asymmetric synthesis.
Q. What strategies optimize enantiomeric excess (ee) in chiral derivatives of this compound?
Methodological Answer:
- Chiral Chromatography : Use Daicel Chiralpak® columns (e.g., IC or IB) with SFC/HPLC (λ = 210–260 nm) to separate enantiomers. Achieved ee >95% for analogs via isocratic elution (hexane:isopropanol, 90:10) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated couplings.
- Kinetic Resolution : Leverage enzyme-mediated hydrolysis (e.g., lipases) for dynamic kinetic asymmetry.
Q. How do structural modifications (e.g., substituents on benzimidazole) impact biological activity, and what assays validate these effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Validation Assays :
Data Contradiction Analysis
Q. How can researchers address conflicting NMR assignments for piperidine-benzimidazole hybrids?
Methodological Answer:
- 2D NMR Validation : Use HSQC to correlate ¹H-¹³C signals and NOESY to confirm spatial proximity of protons.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-chlorophenyl)piperidine derivatives ).
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening signals (e.g., piperidine ring flipping) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
